Dichloronickel;1,2-dimethoxyethane

Description

The exact mass of the compound Nickel(II) chloride ethylene glycol dimethyl ether complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

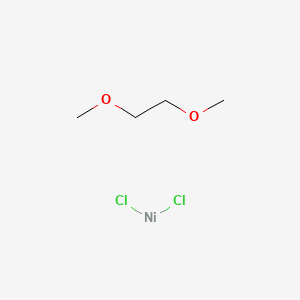

2D Structure

Properties

IUPAC Name |

dichloronickel;1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMNCWNTDDVHFK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29046-78-4 | |

| Record name | dichloronickel;1,2-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dichloronickel;1,2-dimethoxyethane CAS number 29046-78-4 properties

An In-depth Technical Guide to Dichloronickel;1,2-dimethoxyethane (CAS: 29046-78-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as NiCl2(dme) or Nickel(II) chloride ethylene glycol dimethyl ether complex, is a versatile and widely utilized reagent in modern organic and organometallic chemistry.[1] Its primary application lies in its role as a catalyst or precatalyst for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors.[1] This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of this important nickel complex.

Core Properties

This compound is a light yellow to orange powder or crystalline solid.[1] It is notably sensitive to moisture and should be handled under an inert atmosphere.[1] The compound exhibits high thermal stability, with a decomposition temperature reported to be above 300°C.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 29046-78-4 | [1][2] |

| Molecular Formula | C4H10Cl2NiO2 | [1][2] |

| Molecular Weight | 219.72 g/mol | [1][2] |

| Appearance | Light yellow to orange powder/crystalline solid | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF, acetonitrile). Reacts with water. | [1] |

| Sensitivity | Moisture sensitive | [1] |

| Thermal Stability | Decomposes above 300°C | [1] |

Spectral Data

UV-Vis spectroscopic studies of nickel(II) chloride in various solvents show characteristic absorption bands. For instance, in dimethyl sulfoxide (DMSO), NiCl2 exhibits an absorption maximum.[3] In aqueous solutions, NiCl2 shows absorption peaks at approximately 396 nm.[4]

Synthesis and Handling

Synthesis Workflow

The synthesis of this compound is typically achieved through a two-step process starting from nickel(II) chloride hexahydrate. The general workflow is depicted in the diagram below.

References

Synthesis and Isolation of Crystalline Dichloro(1,2-dimethoxyethane)nickel(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, isolation, and purification of crystalline dichloro(1,2-dimethoxyethane)nickel(II), commonly abbreviated as NiCl₂(dme). This complex serves as a crucial precursor and catalyst in a variety of organic transformations, making a thorough understanding of its preparation essential for researchers in synthetic chemistry and drug development.

Core Concepts and Properties

Dichloro(1,2-dimethoxyethane)nickel(II) is a coordination complex where a nickel(II) ion is coordinated to two chloride ligands and one molecule of 1,2-dimethoxyethane (dme), which acts as a bidentate O-donor ligand. The dme ligand enhances the solubility of the nickel salt in organic solvents, making it a more versatile reagent compared to anhydrous nickel(II) chloride.

Quantitative Data Summary

A summary of the key quantitative and physical data for NiCl₂(dme) is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀Cl₂NiO₂ | [1][2][3] |

| Molecular Weight | 219.72 g/mol | [1][2][3] |

| Appearance | Yellow powder | [4] |

| Melting Point | >300 °C | [5] |

| Purity | ≥97% (commercially available) | [2] |

| CAS Number | 29046-78-4 | [2][3] |

Experimental Protocols

The following section details the most common and reliable experimental procedures for the synthesis and isolation of crystalline NiCl₂(dme).

Synthesis of NiCl₂(dme) from Anhydrous NiCl₂

This is a widely used method that involves the direct reaction of anhydrous nickel(II) chloride with 1,2-dimethoxyethane.

Materials:

-

Anhydrous Nickel(II) Chloride (NiCl₂)

-

1,2-Dimethoxyethane (dme), anhydrous

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and other standard inert atmosphere glassware

Procedure:

-

Under an inert atmosphere, add anhydrous NiCl₂ to a Schlenk flask equipped with a magnetic stir bar.

-

Add a sufficient volume of anhydrous 1,2-dimethoxyethane to the flask to fully suspend the NiCl₂.

-

Stir the suspension at room temperature for 24-48 hours. The color of the suspension will typically change from the brownish color of anhydrous NiCl₂ to a yellow precipitate of NiCl₂(dme).

-

Once the reaction is complete, the solid product can be isolated by filtration under inert atmosphere.

-

Wash the isolated yellow solid with a small amount of anhydrous solvent (e.g., diethyl ether) to remove any unreacted dme.

-

Dry the product under vacuum to obtain crystalline NiCl₂(dme).

Synthesis of NiCl₂(dme) from Hydrated NiCl₂

Materials:

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

-

Trimethyl orthoformate

-

Methanol, anhydrous

-

1,2-Dimethoxyethane (dme), anhydrous

-

Pentane, anhydrous

-

Inert gas (Argon or Nitrogen)

-

Reflux condenser and other standard inert atmosphere glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend NiCl₂·6H₂O in a mixture of anhydrous methanol and trimethyl orthoformate.

-

Heat the mixture to reflux and maintain for several hours to facilitate the dehydration of the nickel salt.

-

After cooling, remove the solvent and other volatile components under reduced pressure to obtain a solid residue.

-

Add anhydrous 1,2-dimethoxyethane to the residue and heat the mixture to reflux.

-

A yellow precipitate of NiCl₂(dme) will form upon refluxing. Continue refluxing for several hours to ensure complete reaction.

-

Cool the mixture and isolate the yellow solid by filtration under inert atmosphere.

-

Wash the product with anhydrous pentane to remove any residual impurities.

-

Dry the crystalline NiCl₂(dme) under vacuum.

Characterization

While NiCl₂(dme) is a commonly used reagent, detailed crystallographic and spectroscopic data are not extensively reported in the readily available literature. Characterization is typically performed using standard analytical techniques:

-

Elemental Analysis: To confirm the elemental composition (C, H, Cl, Ni).

-

Infrared (IR) Spectroscopy: To identify the coordination of the dme ligand to the nickel center, evidenced by shifts in the C-O stretching frequencies compared to free dme.

-

UV-Vis Spectroscopy: The electronic spectrum of Ni(II) complexes is dependent on their coordination geometry. For NiCl₂(dme), the spectrum would be indicative of a distorted octahedral or tetrahedral geometry. Specific absorption maxima for solid-state or solution-phase NiCl₂(dme) are not consistently reported.

Visualizations

Experimental Workflow for Synthesis

References

- 1. (DME)NiCl2 | C4H10Cl2NiO2 | CID 146681299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Dichloronickel;1,2-dimethoxyethane | C4H10Cl2NiO2 | CID 15773433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nickel(II) Chloride Ethylene Glycol Dimethyl Ether Complex [cymitquimica.com]

- 5. NICKEL CHLORIDE, DIMETHOXYETHANE ADDUCT | 29046-78-4 [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Bonding in Dichloronickel;1,2-dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloronickel;1,2-dimethoxyethane, commonly abbreviated as NiCl₂(DME), is a coordination complex of significant interest in the field of synthetic chemistry. Its utility as a catalyst and precursor in various organic transformations, particularly in cross-coupling reactions, has prompted extensive investigation into its structural and electronic properties. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key experimental data associated with NiCl₂(DME). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in catalyst design, reaction optimization, and the development of novel synthetic methodologies.

Physicochemical Properties

NiCl₂(DME) is a yellow to orange, moisture-sensitive powder with a molecular weight of 219.72 g/mol .[1] It is known by several synonyms, including Nickel(II) chloride ethylene glycol dimethyl ether complex and NiCl₂ glyme.[1][2] The compound has a high melting point, decomposing at temperatures above 300 °C.[2]

Table 1: General Physicochemical Properties of NiCl₂(DME)

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀Cl₂NiO₂ | [1] |

| Molecular Weight | 219.72 g/mol | [1] |

| CAS Number | 29046-78-4 | [1][2] |

| Appearance | Yellow to orange powder | [3] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Soluble in polar aprotic solvents like DMF | [4] |

| Moisture Sensitivity | Moisture sensitive | [3] |

Molecular Structure and Bonding

Based on related nickel(II) complexes, a distorted tetrahedral or square planar geometry around the nickel center is plausible. In a tetrahedral arrangement, the two chloride ions and the two oxygen atoms of the DME ligand would occupy the vertices of the tetrahedron. In a square planar geometry, these four donor atoms would lie in the same plane as the nickel ion. Spectroscopic and magnetic studies are crucial to elucidate the precise coordination environment.

Synthesis of NiCl₂(DME)

The synthesis of this compound is typically achieved through the reaction of a nickel(II) chloride source with 1,2-dimethoxyethane. Several protocols have been reported, with variations in the nickel source and reaction conditions.

Experimental Protocol: Synthesis from Nickel(II) Chloride Hexahydrate

A common and effective method involves the dehydration of nickel(II) chloride hexahydrate followed by complexation with DME.[4]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

1,2-dimethoxyethane (DME)

-

Trimethyl orthoformate

-

Methanol

-

Pentane

-

Schlenk flask and standard Schlenk line equipment

-

Reflux condenser

-

Cannula for filtration

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of nickel(II) chloride hexahydrate, methanol, and trimethyl orthoformate is refluxed. The trimethyl orthoformate acts as a dehydrating agent.

-

After refluxing for a specified period (typically overnight), the solvent and volatile byproducts are removed under reduced pressure to yield a solid residue.

-

1,2-dimethoxyethane is then added to the residue, and the mixture is refluxed again.

-

During the reflux in DME, the desired NiCl₂(DME) complex precipitates as a yellow powder.

-

The solid product is isolated by filtration, for instance, using a cannula, under an inert atmosphere.

-

The collected solid is washed with a non-coordinating solvent like pentane to remove any soluble impurities.

-

The final product is dried under vacuum to yield pure this compound.

Catalytic Applications

NiCl₂(DME) is a versatile and widely used catalyst in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] Its utility stems from its ability to participate in various catalytic cycles, often involving Ni(0) and Ni(II) or Ni(I) and Ni(III) oxidation states.

Cross-Coupling Reactions

NiCl₂(DME) serves as a precursor to catalytically active low-valent nickel species. In the presence of a reducing agent, it can be converted in situ to Ni(0), which then initiates the catalytic cycle. It has been successfully employed in a variety of cross-coupling reactions, including:

-

Negishi Coupling: Coupling of organozinc reagents with organic halides.[5]

-

Suzuki Coupling: Coupling of organoboron compounds with organic halides.[5]

-

Stille Coupling: Coupling of organotin compounds with organic halides.[5]

-

Kumada Coupling: Coupling of Grignard reagents with organic halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides.

Polymerization and Oligomerization

When activated with a suitable co-catalyst, such as methylaluminoxane (MAO), NiCl₂(DME) can catalyze the oligomerization of ethylene.[4]

Other Catalytic Transformations

NiCl₂(DME) has also been utilized as a catalyst for:

-

Borylation of racemic benzylic chlorides.[6]

-

Trifluoromethylation of alkyl iodides.[6]

-

C-acylation of β-ketoesters.[6]

Logical Workflow for Catalytic Cross-Coupling

The general workflow for a NiCl₂(DME)-catalyzed cross-coupling reaction involves the in-situ generation of the active catalyst and its participation in the catalytic cycle.

Caption: General catalytic cycle for Ni-catalyzed cross-coupling.

Conclusion

This compound is a fundamentally important and practical coordination complex in modern synthetic chemistry. While its catalytic applications are well-documented, a detailed understanding of its solid-state structure through single-crystal X-ray diffraction remains an area for further public disclosure. Such data would provide invaluable insights into the precise bond lengths, angles, and crystal packing, further aiding in the rational design of new catalysts and the optimization of reaction conditions. Future research efforts should aim to fill this knowledge gap to provide a more complete picture of this versatile nickel complex.

References

- 1. This compound | C4H10Cl2NiO2 | CID 15773433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Nickel(II) chloride ethylene glycol dimethyl ether complex,Ni(DME)Cl2-SINOCOMPOUND [en.sinocompound.com]

- 4. Buy this compound | 29046-78-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. NICKEL CHLORIDE, DIMETHOXYETHANE ADDUCT | 29046-78-4 [chemicalbook.com]

A Technical Guide to the Physical and Chemical Characteristics of Nickel(II) Chloride Glyme Complex (NiCl2·glyme)

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and applications of the Nickel(II) chloride ethylene glycol dimethyl ether complex, commonly known as NiCl2·glyme or NiCl2(dme). This air-stable, yet moisture-sensitive, coordination complex serves as a vital and highly soluble precursor for Nickel(II) in a multitude of organic transformations. Its enhanced solubility in organic solvents compared to anhydrous or hydrated nickel chloride makes it an indispensable reagent in modern catalysis. This guide consolidates key quantitative data into tables, outlines detailed experimental protocols, and presents visual diagrams to illustrate its structure and synthetic workflow.

Core Physical and Chemical Properties

NiCl2·glyme is a yellow, powdered solid at room temperature.[1] It is valued in synthesis for being an air-stable source of nickel(II) that is more soluble in organic solvents than nickel chloride hexahydrate.[1][2] However, it is sensitive to moisture and heat and reacts violently with water, sometimes releasing flammable gases.[1][3][4]

| Property | Data | Reference(s) |

| Synonyms | Nickel(II) chloride dimethoxyethane adduct, Dichloro(glyme)nickel, NiCl2(dme) | [1][5][6] |

| CAS Number | 29046-78-4 | [7] |

| Molecular Formula | C₄H₁₀Cl₂NiO₂ | [5][6][8][9] |

| Molecular Weight | 219.72 g/mol | [1][5][6][7][8] |

| Appearance | Yellow powder; Light yellow to orange crystalline powder | [1][6][9] |

| Melting Point | >300 °C | [1][7][9][10] |

| Solubility | Very Soluble: N,N-Dimethylformamide.[11] Soluble: Methanol.[11] Sparingly Soluble: Glacial acetic acid.[11] Very Slightly Soluble: Chloroform.[11] Insoluble: Water (reacts).[1][11] | |

| Stability | Air-stable; sensitive to moisture and heat.[1][4][12] |

Molecular Structure and Spectroscopic Characterization

NiCl2·glyme is a coordination complex where the nickel(II) center is bound to two chloride anions and one molecule of 1,2-dimethoxyethane (glyme), which acts as a bidentate ligand through its two oxygen atoms.[2] While a detailed crystal structure for this specific complex is not provided in the surveyed literature, the general coordination can be represented.

Detailed spectroscopic data such as specific IR or UV-Vis absorption maxima for the solid complex are not extensively reported in the literature. Characterization would typically rely on techniques like Infrared (IR) Spectroscopy to confirm the coordination of the glyme ligand by observing shifts in the C-O stretching frequencies, and elemental analysis to confirm the elemental composition.

Reactivity and Applications in Organic Synthesis

The primary utility of NiCl2·glyme is as a convenient precatalyst for a wide array of nickel-catalyzed reactions.[13] Its solubility allows for the generation of active Ni(0) or Ni(II) catalytic species under homogenous conditions. It is a key component in numerous cross-coupling reactions, often serving as a more economical alternative to palladium catalysts.[1][14]

Key Applications:

-

Negishi Cross-Coupling: Used for coupling organozinc reagents with various organic halides.[1]

-

Reductive Cyclizations: Catalyzes the free-radical cyclization of organohalides to form carbo- and heterocyclic structures.[1]

-

Borylation Reactions: Employed as a catalyst for the borylation of benzylic chlorides to produce valuable boronic esters.[4][5]

-

Trifluoromethylation: Acts as a promoter for the introduction of -CF₃ groups onto alkyl chains.[4][5]

-

Suzuki-Miyaura Coupling: Facilitates the cross-coupling of potassium aryl- and heteroaryltrifluoroborates with alkyl halides.[1]

-

Lewis Acid Catalysis: Can be used as a Lewis acid catalyst for C-acylation reactions, activated by visible light.[4][5]

Experimental Protocols

Synthesis of NiCl₂·glyme

This protocol is adapted from established literature procedures.[1][9][15][16] All operations should be carried out using standard Schlenk techniques or in a glovebox to exclude moisture.

Reagents and Equipment:

-

Anhydrous Nickel(II) chloride (NiCl₂)

-

Methanol (anhydrous)

-

Trimethylorthoformate

-

1,2-Dimethoxyethane (DME or glyme, anhydrous)

-

Pentane (anhydrous)

-

Round-bottom flask with reflux condenser

-

Cannula or filter stick for solid transfer

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Anhydrous NiCl₂ is suspended in a mixture of anhydrous methanol and trimethylorthoformate.

-

The mixture is heated to reflux and stirred overnight (approx. 16 hours). During this step, the trimethylorthoformate acts as a dehydrating agent.

-

After cooling, any unreacted solid NiCl₂ is removed by filtration under an inert atmosphere.

-

The majority of the solvent from the filtrate is removed in vacuo, yielding a green gel.[1][9][16]

-

The green gel is dissolved in a minimal amount of methanol and then a larger volume of anhydrous 1,2-dimethoxyethane is added.

-

The resulting solution is heated to reflux and stirred overnight (approx. 16 hours).

-

A yellow powder of NiCl₂·glyme precipitates from the solution.[1]

-

The product is isolated by filtration (e.g., via cannula), washed with anhydrous pentane to remove any residual organic impurities, and dried under a stream of inert gas or in vacuo.[1][15]

Handling, Storage, and Purification

-

Handling: Due to its moisture sensitivity and toxicity, NiCl2·glyme must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line.[12] Avoid inhalation of dust and contact with skin and eyes.[3][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and sources of heat.[12][17] It is often stored over a desiccant.

-

Purification: Commercial samples can be purified by washing with pentane to remove organic impurities.[1]

Safety and Toxicology

NiCl2·glyme is a hazardous substance and requires careful handling. It is classified as toxic if swallowed, a skin and eye irritant, a respiratory and skin sensitizer, and is suspected of causing cancer.[1][3] It is also very toxic to aquatic life with long-lasting effects.[3]

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | [3][10] |

| GHS Pictograms | Flammable Solid, Skull and Crossbones, Health Hazard, Irritant, Hazardous to the Aquatic Environment | [3][10] |

| Hazard Statements | H261: In contact with water releases flammable gas. H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects. | [3][10] |

| Precautionary Statements | P201: Obtain special instructions before use. P231+P232: Handle under inert gas. Protect from moisture. P261: Avoid breathing dust. P273: Avoid release to the environment. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [12][17] |

References

- 1. researchgate.net [researchgate.net]

- 2. Nickel(II) chloride - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. NICKEL CHLORIDE, DIMETHOXYETHANE ADDUCT One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. NICKEL CHLORIDE, DIMETHOXYETHANE ADDUCT | 29046-78-4 [chemicalbook.com]

- 6. Nickel(II) Chloride Ethylene Glycol Dimethyl Ether Complex [cymitquimica.com]

- 7. Nickel(II) chloride ethylene glycol dimethyl ether complex 98 29046-78-4 [sigmaaldrich.com]

- 8. Dichloronickel;1,2-dimethoxyethane | C4H10Cl2NiO2 | CID 15773433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. americanelements.com [americanelements.com]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Applications of Nickel(II) Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. chembk.com [chembk.com]

- 17. chemicalbook.com [chemicalbook.com]

Solubility Profile of Dichloronickel;1,2-dimethoxyethane in Aprotic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichloronickel;1,2-dimethoxyethane, commonly known as NiCl₂(DME). This complex is a versatile and widely used catalyst in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its solubility in various aprotic solvents is crucial for reaction optimization, purification, and overall process development. This document compiles available solubility data, details relevant experimental protocols, and presents a typical catalytic workflow.

Solubility Profile

This compound exhibits excellent solubility in a range of polar aprotic solvents, a key attribute for its utility in homogeneous catalysis.[1] The solubility is influenced by the solvent's polarity, coordinating ability, and dielectric constant.[1] Generally, polar aprotic solvents with high dielectric constants (greater than 20) offer the best solubility for this complex.[1]

Qualitative Solubility Data

| Solvent | IUPAC Name | Type | Solubility | Reference |

| DMF | N,N-Dimethylformamide | Polar Aprotic | Very High Solubility | [1][2] |

| DMSO | Dimethyl sulfoxide | Polar Aprotic | Good Solubility | [1] |

| Acetonitrile | Ethanenitrile | Polar Aprotic | Good Solubility | [1] |

| THF | Tetrahydrofuran | Polar Aprotic (Ether) | Good Solubility | [1] |

| Glacial Acetic Acid | Ethanoic Acid | Protic | Sparingly Soluble | [2] |

| Chloroform | Trichloromethane | Nonpolar | Very Slightly Soluble | [2] |

| Water | Water | Protic | Practically Insoluble | [2] |

The high solubility in solvents like DMF is attributed to the coordinating ability of the solvent, which can stabilize the nickel complex.[1] In contrast, the compound is practically insoluble in water and reacts violently with it, making aqueous solutions unsuitable for most applications.[1]

Experimental Protocols

Synthesis of this compound

A standard laboratory procedure for the synthesis of NiCl₂(DME) involves the dehydration of nickel(II) chloride hexahydrate followed by complexation with 1,2-dimethoxyethane.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

1,2-dimethoxyethane (DME), anhydrous

-

Methanol, anhydrous

-

Trimethyl orthoformate

-

Pentane

Procedure:

-

Anhydrous nickel(II) chloride is prepared by refluxing nickel(II) chloride hexahydrate with trimethyl orthoformate in methanol for 16 hours.

-

The solvent is removed under vacuum to yield a green gel.

-

The resulting green gel is then refluxed with anhydrous 1,2-dimethoxyethane for 16 hours.

-

During this reflux, a yellow powder of this compound precipitates out of the solution.

-

The precipitate is collected by filtration, washed with pentane, and dried under vacuum to yield the final product.

General Protocol for Solubility Determination of Air-Sensitive Organometallic Complexes

Due to the air- and moisture-sensitive nature of NiCl₂(DME), solubility determination requires the use of inert atmosphere techniques, such as a glovebox or Schlenk line.

Materials:

-

This compound

-

Anhydrous aprotic solvent of interest

-

Small, sealable vials or test tubes

-

Magnetic stir bar and stir plate

-

Analytical balance (inside a glovebox or with appropriate inert atmosphere handling)

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Procedure:

-

Preparation: All glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent of interest must be anhydrous and deoxygenated.

-

Sample Preparation: Inside a glovebox, a known mass of NiCl₂(DME) is added to a vial containing a magnetic stir bar.

-

Solvent Addition: A known volume of the anhydrous, deoxygenated solvent is added to the vial. The vial is then securely sealed.

-

Equilibration: The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours). Visual observation can help determine when dissolution appears to cease.

-

Separation of Undissolved Solid: If the solid has not completely dissolved, the saturated solution is carefully separated from the excess solid. This is typically achieved by allowing the solid to settle and then drawing off the supernatant with a syringe fitted with a filter to remove any fine particles.

-

Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then removed under vacuum, and the mass of the remaining solid (the dissolved NiCl₂(DME)) is determined.

-

Calculation: The solubility can then be calculated in the desired units (e.g., g/100 mL or mol/L).

Visualization of a Catalytic Workflow

This compound is a common pre-catalyst for a variety of cross-coupling reactions, such as the Kumada coupling. The following diagram illustrates a generalized workflow for setting up such a reaction.

Caption: A typical experimental workflow for a NiCl₂(DME)-catalyzed Kumada cross-coupling reaction.

References

Thermal Stability and Decomposition of Dichloro(1,2-dimethoxyethane)nickel(II): A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of dichloro(1,2-dimethoxyethane)nickel(II), commonly known as NiCl₂(dme). This complex is a vital precursor and catalyst in various chemical syntheses, making a thorough understanding of its thermal properties crucial for its effective and safe use. This document synthesizes available data to outline the expected thermal decomposition pathway, identifies potential decomposition products, and provides detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to the air and moisture sensitivity of NiCl₂(dme), special handling procedures are emphasized.

Introduction

Dichloro(1,2-dimethoxyethane)nickel(II) is a coordination complex frequently employed in organic and organometallic chemistry. Its utility as a catalyst and precursor necessitates a clear understanding of its thermal stability to ensure controlled reaction conditions and prevent unintended decomposition. This guide addresses the thermal behavior of NiCl₂(dme), providing researchers with the necessary information for its application in thermally sensitive processes.

Thermal Stability of NiCl₂(dme)

Based on available literature and safety data sheets, NiCl₂(dme) is a solid that is stable at room temperature but decomposes at elevated temperatures. The decomposition is generally reported to occur at temperatures exceeding 250-300°C. The thermal decomposition process is expected to proceed in multiple stages, beginning with the loss of the 1,2-dimethoxyethane (DME) ligand, followed by the decomposition of the remaining nickel chloride.

Quantitative Thermal Analysis Data

While specific experimental TGA/DSC data for NiCl₂(dme) is not widely published, the following tables summarize the expected decomposition events based on the stoichiometry of the complex and the known thermal behavior of similar nickel compounds.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for NiCl₂(dme) in an Inert Atmosphere (e.g., Nitrogen, Argon)

| Decomposition Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Species | Remaining Solid |

| 1 | 250 - 400 | ~41.0% | C₄H₁₀O₂ (DME) | NiCl₂ |

| 2 | > 500 | Variable | Cl₂, Ni (sublimation) | Ni |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for NiCl₂(dme) in an Inert Atmosphere

| Thermal Event | Approximate Temperature (°C) | Enthalpy Change | Description |

| 1 | 280 - 350 | Endothermic | Desolvation (loss of DME ligand) |

| 2 | > 500 | Endothermic/Exothermic | Decomposition of NiCl₂ |

Decomposition Products

The decomposition of NiCl₂(dme) is expected to yield both gaseous and solid products, the nature of which is highly dependent on the atmosphere under which the thermal analysis is conducted.

-

Inert Atmosphere (Nitrogen, Argon): The primary volatile product will be 1,2-dimethoxyethane. At higher temperatures, the decomposition of nickel(II) chloride can produce chlorine gas and elemental nickel.

-

Oxidative Atmosphere (Air, Oxygen): In the presence of oxygen, the decomposition of the DME ligand is likely to produce a mixture of carbon oxides (CO, CO₂) and water. The solid residue at higher temperatures is expected to be nickel(II) oxide (NiO). Hazardous gases such as hydrogen chloride (HCl) may also be formed.

Experimental Protocols

Given the air and moisture sensitivity of NiCl₂(dme), meticulous handling is required to obtain accurate and reproducible thermal analysis data.

Sample Preparation and Handling

Objective: To prepare a sample of NiCl₂(dme) for thermal analysis while minimizing exposure to air and moisture.

Materials:

-

NiCl₂(dme)

-

Inert atmosphere glovebox (Nitrogen or Argon)

-

Hermetically sealed TGA/DSC pans

-

Spatula

-

Analytical balance (inside glovebox)

Procedure:

-

All sample manipulations must be performed within a glovebox with low oxygen and moisture levels (<1 ppm).

-

Place an open, pre-weighed hermetically sealed TGA/DSC pan and lid on the analytical balance inside the glovebox.

-

Carefully transfer a small amount (typically 1-5 mg) of NiCl₂(dme) into the pan using a clean spatula.

-

Record the exact mass of the sample.

-

Securely seal the pan with the lid using a crimping press.

-

The sealed pan can now be safely removed from the glovebox for analysis.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of NiCl₂(dme) as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place the sealed sample pan in the TGA autosampler or manually load it onto the sample holder.

-

If using a pan that is not hermetically sealed, ensure the TGA chamber is purged with an inert gas (e.g., high-purity nitrogen or argon) for a sufficient time to remove any residual air and moisture before starting the experiment.

-

Set the temperature program. A typical program would be:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Set the purge gas flow rate (e.g., 20-50 mL/min).

-

Start the experiment and record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperatures of decomposition and the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of NiCl₂(dme) as a function of temperature.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Calibrate the DSC instrument according to the manufacturer's instructions.

-

Place the sealed sample pan in the DSC sample holder.

-

Place an empty, sealed reference pan in the reference holder.

-

Set the temperature program, similar to the TGA protocol (e.g., ramp from 30°C to 400°C at 10°C/min).

-

Set the purge gas and flow rate.

-

Start the experiment and record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic and exothermic events associated with desolvation and decomposition.

Visualizations

The following diagrams illustrate the proposed decomposition pathway and the experimental workflow for the thermal analysis of NiCl₂(dme).

Caption: Proposed decomposition pathway of NiCl₂(dme) under different atmospheres.

Caption: Experimental workflow for the thermal analysis of NiCl₂(dme).

Conclusion

The thermal stability of NiCl₂(dme) is a critical parameter for its safe and effective use in synthesis. This complex is stable up to approximately 250°C, above which it undergoes a multi-stage decomposition. The primary decomposition products are 1,2-dimethoxyethane, and at higher temperatures, nickel chloride decomposes to elemental nickel or nickel oxide, depending on the atmosphere. Due to its air and moisture sensitivity, stringent inert atmosphere techniques are mandatory for accurate thermal analysis. The protocols and data presented in this guide provide a framework for researchers to handle and analyze NiCl₂(dme) effectively, ensuring both safety and data integrity.

A Comprehensive Technical Guide to the Moisture Sensitivity and Hygroscopic Nature of Dichloronickel;1,2-dimethoxyethane (NiCl2(DME))

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloronickel;1,2-dimethoxyethane, commonly abbreviated as NiCl₂(DME), is a vital precursor and catalyst in modern organic synthesis, particularly in cross-coupling reactions. Its efficacy, however, is intrinsically linked to its anhydrous state. This technical guide provides an in-depth analysis of the moisture sensitivity and hygroscopic nature of NiCl₂(DME). It consolidates available data on its properties, outlines the consequences of moisture exposure, and furnishes detailed experimental protocols for the quantitative assessment of its hygroscopicity and the impact of hydration on its catalytic performance. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, storage, and application of this reagent, ensuring reproducibility and success in their synthetic endeavors.

Introduction

This compound is a coordination complex of nickel(II) chloride with 1,2-dimethoxyethane. It serves as a more soluble and often more reactive alternative to anhydrous nickel(II) chloride in various organic transformations.[1] The DME ligand is labile, allowing for facile coordination of other ligands and substrates to the nickel center, a key feature for its catalytic activity.[1] However, the compound's pronounced hygroscopic nature presents a significant challenge. Atmospheric moisture can lead to the displacement of the DME ligand and the formation of nickel chloride hydrates, which can dramatically alter the catalyst's reactivity and solubility, ultimately impacting reaction yields and reproducibility.[2] Understanding and mitigating the effects of moisture are therefore paramount for its successful application.

Physicochemical Properties and Moisture Sensitivity

NiCl₂(DME) is typically a light yellow to orange crystalline powder.[2][3][4] Its inherent sensitivity to moisture necessitates stringent handling and storage protocols. The compound readily absorbs water from the atmosphere, a characteristic that defines its hygroscopic nature.[2][5]

Consequences of Moisture Exposure

Exposure of NiCl₂(DME) to moisture initiates a series of detrimental processes:

-

Hydrolysis and Ligand Displacement: Water molecules, being strong Lewis bases, can displace the weakly coordinated 1,2-dimethoxyethane ligand to form various nickel chloride hydrates (e.g., NiCl₂·2H₂O, NiCl₂·4H₂O, NiCl₂·6H₂O). This process is often visually indicated by a color change from yellow/orange to green.

-

Violent Reaction: The reaction with water can be vigorous, potentially leading to the release of flammable gases.[6][7]

-

Alteration of Catalytic Activity: The formation of hydrates significantly alters the electronic and steric environment of the nickel center. This change in the coordination sphere can deactivate the catalyst or alter its selectivity in chemical reactions.[2] The solubility of the complex is also affected, which is critical in homogeneous catalysis.

-

Decomposition: Prolonged exposure to moisture can lead to the complete decomposition of the complex, forming hydrolysis byproducts.[2]

The following diagram illustrates the degradation pathway of NiCl₂(DME) upon exposure to atmospheric moisture.

Caption: Degradation of NiCl₂(DME) upon moisture exposure.

Quantitative Data Summary

While the qualitative aspects of NiCl₂(DME)'s moisture sensitivity are well-documented, specific quantitative data in the peer-reviewed literature is scarce. The following tables summarize the available physical and chemical data and provide a template for the types of quantitative data that are crucial for rigorous scientific work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀Cl₂NiO₂ | [6] |

| Molecular Weight | 219.72 g/mol | [6] |

| Appearance | Light yellow to orange powder/crystals | [2][3][4] |

| Melting Point | >300 °C (decomposes) | [8] |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, acetonitrile) | [2] |

| Moisture Sensitivity | Highly hygroscopic; reacts violently with water | [2][5][9] |

Table 2: Hypothetical Quantitative Moisture Sensitivity Data

| Parameter | Method | Hypothetical Value/Observation |

| Water Content (as received) | Karl Fischer Titration | < 0.01% (w/w) |

| Water Absorption Rate at 50% Relative Humidity | Gravimetric Analysis (TGA) | e.g., 0.1% weight gain per hour |

| Onset of Hydration (TGA) | Thermogravimetric Analysis (TGA) | e.g., Initial weight loss corresponding to DME, followed by water loss at higher temperatures. |

| Impact on Catalytic Activity (Suzuki Coupling) | Reaction Yield Analysis (GC/HPLC) | e.g., 50% reduction in yield with 0.1% (w/w) added water. |

| Spectroscopic Changes upon Hydration (FTIR) | Fourier-Transform Infrared Spectroscopy | e.g., Appearance of broad O-H stretch around 3400 cm⁻¹ and shift in C-O-C stretches of DME. |

Note: The values in Table 2 are illustrative and should be determined experimentally.

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers to assess the moisture sensitivity of NiCl₂(DME) and its impact on their specific applications. All manipulations of anhydrous NiCl₂(DME) should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[10][11]

Protocol for Determining Water Content by Karl Fischer Titration

This protocol is designed to accurately quantify the water content in a sample of NiCl₂(DME).

Objective: To determine the weight percentage of water in a given batch of NiCl₂(DME).

Apparatus:

-

Glovebox with an inert atmosphere (<1 ppm H₂O, O₂)

-

Analytical balance (inside the glovebox)

-

Gastight syringe

-

Anhydrous methanol or other suitable Karl Fischer solvent

-

Septum-sealed vials

Procedure:

-

Set up the Karl Fischer titrator according to the manufacturer's instructions and allow the solvent to stabilize to a low drift rate.

-

Inside the glovebox, accurately weigh approximately 100-200 mg of the NiCl₂(DME) sample into a pre-dried, tared, septum-sealed vial.

-

Record the exact mass of the sample.

-

Using a gastight syringe, inject a known volume of anhydrous methanol into the vial to dissolve the sample.

-

Quickly and carefully withdraw an accurately known aliquot of the resulting solution and inject it into the Karl Fischer titration cell.

-

Initiate the titration and record the amount of water detected.

-

Perform a blank titration with the same volume of anhydrous methanol to determine its water content.

-

Calculate the water content of the NiCl₂(DME) sample, correcting for the water content of the solvent.

Calculation: Water Content (%) = [(μg H₂O in sample aliquot - μg H₂O in blank) / (mass of NiCl₂(DME) in aliquot (μg))] x 100

The following workflow illustrates the key steps in this protocol.

References

- 1. Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 8. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Air-free technique - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 13. mt.com [mt.com]

An In-depth Technical Guide on the Electrochemical Behavior of Dichloronickel;1,2-dimethoxyethane Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of the dichloronickel;1,2-dimethoxyethane complex, often abbreviated as NiCl2(DME) or NiCl2·glyme. This complex is a widely utilized precatalyst in a variety of organic transformations, particularly in cross-coupling reactions. Understanding its electrochemical properties is crucial for optimizing reaction conditions, elucidating reaction mechanisms, and developing novel synthetic methodologies. This document synthesizes available data on its redox behavior, outlines detailed experimental protocols for its characterization, and presents visual representations of the electrochemical processes and experimental workflows.

Introduction to this compound Complex

This compound is a coordination complex of nickel(II) chloride with the bidentate ether ligand 1,2-dimethoxyethane. It is a yellow, air-stable powder, which makes it a convenient source of soluble Ni(II) in non-aqueous solvents. Its primary application lies in its role as a precatalyst in numerous nickel-catalyzed reactions, including but not limited to, cross-coupling reactions, reductive couplings, and cycloadditions. The DME ligand stabilizes the nickel center and enhances its solubility in organic solvents commonly used in synthesis and electrochemical studies.

Electrochemical Behavior

The electrochemical behavior of the this compound complex is characterized by the reduction of the Ni(II) center to lower oxidation states, typically Ni(I) and Ni(0). This reductive behavior is central to its function in many catalytic cycles, where the electrochemically generated low-valent nickel species are the active catalysts.

Cathodic Behavior: Reduction of Ni(II)

In non-aqueous solvents such as dimethylformamide (DMF), the NiCl2(DME) complex undergoes a reduction process at the cathode. While the precise mechanism can be influenced by the solvent, supporting electrolyte, and the presence of other coordinating species, the general pathway involves the transfer of electrons to the Ni(II) center.

Based on studies of similar Ni(II) complexes and its behavior as a precatalyst, the reduction is generally considered to proceed in a quasi-reversible manner. The initial reduction is often a one-electron process to form a Ni(I) species, which can be followed by a further one-electron reduction to Ni(0) at a more negative potential. However, in many practical applications, a direct two-electron reduction to Ni(0) is also considered, particularly in the context of electrocatalytic cycles where the substrate for the catalytic reaction is present.

The following table summarizes the key quantitative data related to the electrochemical behavior of NiCl2(DME) as reported in studies where it is used as a precatalyst. It is important to note that these values can be influenced by the presence of other species in the electrochemical cell.

| Parameter | Value | Conditions |

| Concentration | 5.0 mM | In Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.2 M LiClO4 | In Dimethylformamide (DMF) |

| Working Electrode | Glassy Carbon (GC) | - |

| Scan Rate | 100 mV/s | - |

| Cathodic Peak Potential (Epc) | approx. -1.0 to -1.4 V vs. Ag/AgCl | This is an estimated range for the initial Ni(II) to Ni(0) reduction in the absence of strongly coordinating ligands, based on its catalytic behavior. The exact potential can vary. |

| Process Characteristics | Quasi-reversible, Diffusion-controlled | The reduction of Ni(II) species in similar non-aqueous media often exhibits these characteristics. |

Anodic Behavior

The anodic behavior of the NiCl2(DME) system is typically observed in the reverse scan of a cyclic voltammogram after the cathodic reduction has occurred. If a stable reduced nickel species is formed on the electrode surface (e.g., Ni(0)), an anodic peak corresponding to its oxidation back to Ni(II) can be observed. The position and shape of this anodic peak provide information about the reversibility of the redox process. In many catalytic applications, the electrogenerated low-valent nickel is consumed in a chemical reaction, leading to a decrease or absence of the corresponding anodic peak.

Experimental Protocols

The following section details the methodologies for key experiments to characterize the electrochemical behavior of the this compound complex.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to investigate the redox properties of NiCl2(DME).

Objective: To determine the reduction and oxidation potentials, assess the reversibility of the electron transfer processes, and gain insights into the reaction mechanism.

Experimental Setup:

-

Potentiostat: A standard three-electrode potentiostat.

-

Electrochemical Cell: A three-electrode cell, typically glass, with gas inlet and outlet for purging with an inert gas.

-

Working Electrode: A glassy carbon (GC) electrode is commonly used. It should be polished to a mirror finish with alumina slurry and sonicated in a suitable solvent before each experiment.

-

Reference Electrode: A non-aqueous Ag/AgCl or a saturated calomel electrode (SCE) isolated from the main solution by a salt bridge containing the supporting electrolyte.

-

Counter Electrode: A platinum wire or a graphite rod.

-

Solvent: Anhydrous dimethylformamide (DMF) is a common choice due to its wide potential window and ability to dissolve the complex and the supporting electrolyte.

-

Supporting Electrolyte: 0.2 M Lithium perchlorate (LiClO4) or tetrabutylammonium perchlorate (TBAP) is typically used to ensure sufficient conductivity of the solution.

-

Analyte: 5.0 mM this compound complex.

Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the anhydrous solvent.

-

Purge the electrolyte solution with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

-

Add the this compound complex to the electrolyte solution to achieve the desired concentration (e.g., 5.0 mM) and allow it to dissolve completely under the inert atmosphere.

-

Record the cyclic voltammogram of the complex by scanning the potential from an initial value where no reaction occurs towards a negative potential to observe the reduction, and then reversing the scan to observe the oxidation.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electron transfer process (i.e., diffusion-controlled vs. surface-adsorbed).

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the proposed electrochemical reduction pathway of the this compound complex.

Methodological & Application

Application Notes and Protocols for Dichloronickel;1,2-dimethoxyethane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloronickel;1,2-dimethoxyethane, commonly abbreviated as NiCl₂(dme), is an air-stable and commercially available precatalyst that has garnered significant attention in the field of organic synthesis.[1] Its utility stems from its effectiveness in catalyzing a wide array of cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2][3] These bonds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Compared to palladium-based catalysts, nickel catalysts like NiCl₂(dme) offer the advantages of being more cost-effective and exhibiting high reactivity towards challenging substrates, such as aryl chlorides and other less reactive electrophiles.[4]

This document provides detailed application notes and experimental protocols for the use of NiCl₂(dme) as a precatalyst in several key cross-coupling reactions, including Suzuki-Miyaura coupling, Negishi coupling, Buchwald-Hartwig amination, and photoredox-mediated transformations.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₄H₁₀Cl₂NiO₂ |

| Molecular Weight | 219.72 g/mol |

| Appearance | Yellow to orange powder or crystalline form |

| CAS Number | 29046-78-4 |

| Solubility | Soluble in many organic solvents |

| Stability | Air-stable solid |

Safety Information: NiCl₂(dme) is toxic if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled. It is also a suspected carcinogen and is harmful to aquatic life.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Cross-Coupling Reactions

NiCl₂(dme) serves as a versatile precatalyst that, upon in-situ reduction to a catalytically active Ni(0) species, facilitates a variety of cross-coupling reactions. The dimethoxyethane ligand can be readily displaced by other ligands, allowing for the fine-tuning of the catalyst's reactivity and selectivity for specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. Nickel catalysis, particularly with NiCl₂(dme), has proven effective for the coupling of challenging substrates like aryl chlorides.[4]

General Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | 98 |

| 2 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | dppe | K₃PO₄ | Dioxane | 80 | 18 | 95 |

| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | PPh₃ | K₂CO₃ | Toluene/H₂O | RT | 24 | 85 |

| 4 | 4-Chloroacetophenone | Phenylboronic acid | IPr | K₃PO₄ | Dioxane | 100 | 12 | >95 |

Data compiled from representative literature procedures.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

-

Materials:

-

NiCl₂(dme) (5.5 mg, 0.025 mmol, 5 mol%)

-

Tricyclohexylphosphine (PCy₃) (14 mg, 0.05 mmol, 10 mol%)

-

Potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol)

-

4-Chlorotoluene (63.3 mg, 0.5 mmol)

-

Phenylboronic acid (91.5 mg, 0.75 mmol)

-

Anhydrous 2-Methyl-THF (2.5 mL)

-

-

Procedure:

-

Inside a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(dme), PCy₃, and K₃PO₄.

-

Add 4-chlorotoluene and phenylboronic acid to the vial.

-

Add anhydrous 2-Methyl-THF.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

-

Negishi Coupling

The Negishi coupling enables the formation of C-C bonds between organozinc reagents and various organic electrophiles. NiCl₂(dme) has been instrumental in expanding the scope of this reaction to include challenging secondary alkyl electrophiles.[3][6]

General Reaction Scheme:

Caption: General scheme for Negishi cross-coupling.

Quantitative Data for Carbonylative Negishi Coupling of Secondary Alkyl Iodides: [7]

| Entry | Alkyl Iodide | Organozinc Reagent | Ligand | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodo-tetrahydropyran | Benzylzinc iodide | L16 | LiI | 50 | 20 | 85 |

| 2 | 1-Boc-4-iodopiperidine | Ethylzinc iodide | L16 | LiI | 50 | 20 | 95 |

| 3 | 4-Iodo-tetrahydrothiopyran | Propylzinc iodide | L16 | LiI | 50 | 20 | 78 |

| 4 | 2-Iodo-N-Boc-pyrrolidine | Phenylzinc iodide | L15 | LiI/LiCl | 60 | 24 | 65 |

L15 and L16 are specific amide-type NN2-pincer ligands as described in the source literature.[7]

Experimental Protocol: Carbonylative Negishi Coupling of 4-Iodo-tetrahydropyran [7]

-

Materials:

-

NiCl₂(dme) (3.3 mg, 0.015 mmol, 7.5 mol%)

-

Ligand L16 (specific pincer ligand) (0.024 mmol, 12 mol%)

-

Lithium Iodide (LiI) (26.8 mg, 0.2 mmol, 1.0 equiv)

-

4-Iodo-tetrahydropyran (42.4 mg, 0.2 mmol)

-

Benzylzinc iodide solution (0.4 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylacetamide (DMA) (0.25 mL)

-

Carbon monoxide (CO) gas (1 atm)

-

-

Procedure:

-

In a nitrogen-filled glovebox, add NiCl₂(dme), Ligand L16, and LiI to an oven-dried reaction vial.

-

Add DMA, followed by 4-iodo-tetrahydropyran.

-

Add the benzylzinc iodide solution.

-

The vial is sealed and taken out of the glovebox.

-

The reaction atmosphere is purged with CO gas (balloon).

-

The reaction mixture is stirred at 50 °C for 20 hours.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired unsymmetrical dialkyl ketone.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. NiCl₂(dme) has emerged as a practical precatalyst for the amination of aryl chlorides and sulfamates, often in more environmentally benign solvents like 2-methyl-THF.[1][8]

General Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Quantitative Data for Amination of Aryl Chlorides with Morpholine: [1][8]

| Entry | Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | SIPr·HCl | NaOtBu | 2-Me-THF | 100 | 3 | 95 |

| 2 | 1-Chloro-4-(trifluoromethyl)benzene | SIPr·HCl | NaOtBu | 2-Me-THF | 100 | 3 | 98 |

| 3 | 2-Chloropyridine | SIPr·HCl | NaOtBu | 2-Me-THF | 100 | 3 | 85 |

| 4 | 1-Chloronaphthalene | SIPr·HCl | NaOtBu | 2-Me-THF | 100 | 3 | 92 |

SIPr·HCl is a commercially available N-heterocyclic carbene (NHC) ligand precursor.

Experimental Protocol: Amination of 4-Chlorotoluene with Morpholine [1][8]

-

Materials:

-

NiCl₂(dme) (5.5 mg, 0.025 mmol, 5 mol%)

-

SIPr·HCl (21.3 mg, 0.05 mmol, 10 mol%)

-

Sodium tert-butoxide (NaOtBu) (106 mg, 1.1 mmol)

-

4-Chlorotoluene (63.3 mg, 0.5 mmol)

-

Morpholine (78.4 mg, 0.9 mmol)

-

Phenylboronic acid pinacol ester (Ph-B(pin)) (0.35-0.70 equiv, as a reductant activator)

-

Anhydrous 2-Methyl-THF (2.5 mL)

-

-

Procedure:

-

In a nitrogen-filled glovebox, add NiCl₂(dme), SIPr·HCl, and NaOtBu to an oven-dried reaction vial.

-

Add 4-chlorotoluene, morpholine, and Ph-B(pin).

-

Add anhydrous 2-Methyl-THF.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at 100 °C for 3 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

The product is purified by flash chromatography.

-

Photoredox and Reductive Cross-Coupling

The combination of NiCl₂(dme) with photoredox catalysis or a stoichiometric reductant has enabled a host of new transformations, including desulfurative cross-couplings and reductive cross-electrophile couplings.[9][10] These methods allow for the formation of C-C bonds under mild conditions from readily available starting materials.

General Workflow for a Ni/Photoredox Catalyzed Reaction:

Caption: A typical experimental workflow for a nickel/photoredox dual-catalyzed reaction.

Quantitative Data for Desulfurative Cross-Coupling: [9]

| Entry | Thiol Derivative | Aryl Bromide | Photocatalyst | Ligand | Yield (%) |

| 1 | Benzyl mercaptan | 4-Bromobenzonitrile | 4CzIPN | dtbbpy | 85 |

| 2 | Thiophenol | 1-Bromo-4-fluorobenzene | 4CzIPN | dtbbpy | 78 |

| 3 | Cysteine derivative | 4-Bromoanisole | 4CzIPN | dtbbpy | 65 |

| 4 | Thiophene-2-thiol | 4-Bromotoluene | 4CzIPN | dtbbpy | 72 |

Reactions were typically carried out with NiCl₂(dme) (10 mol%), photocatalyst (5 mol%), and ligand (15 mol%) in acetonitrile under blue LED irradiation.

Experimental Protocol: Desulfurative Cross-Coupling [9]

-

Materials:

-

NiCl₂(dme) (11 mg, 0.05 mmol, 10 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (20.1 mg, 0.075 mmol, 15 mol%)

-

Photocatalyst (e.g., 4CzIPN) (0.025 mmol, 5 mol%)

-

Thiol derivative (0.5 mmol)

-

Aryl bromide (0.75 mmol)

-

Tris(trimethylsilyl)silane (TTMSS) (0.75 mmol)

-

Acetonitrile (5 mL)

-

-

Procedure:

-

To a reaction vial, add NiCl₂(dme), dtbbpy, and the photocatalyst.

-

Add the thiol derivative, aryl bromide, and TTMSS.

-

Add acetonitrile and degas the solution.

-

Seal the vial and place it in a reaction block equipped with a cooling fan.

-

Position the setup approximately 5-10 cm from a blue LED light source.

-

Irradiate the reaction mixture with stirring for 12-24 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Once complete, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by chromatography.

-

Catalytic Cycle

The generally accepted catalytic cycle for many nickel-catalyzed cross-coupling reactions involves the in-situ reduction of the Ni(II) precatalyst to a Ni(0) species. This active catalyst then undergoes oxidative addition with the electrophile, followed by transmetalation with the nucleophile, and finally reductive elimination to furnish the product and regenerate the Ni(0) catalyst.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]

- 4. Nickel-Catalyzed Suzuki–Miyaura - ChemistryViews [chemistryviews.org]

- 5. asset.library.wisc.edu [asset.library.wisc.edu]

- 6. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Standard operating procedure for handling anhydrous NiCl2(dme)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the safe and effective handling and use of anhydrous Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)). It is intended for laboratory personnel in research, development, and manufacturing environments who are familiar with standard laboratory procedures and the handling of hazardous materials.

Hazard Identification and Safety Precautions

Anhydrous NiCl₂(dme) is a hazardous chemical that requires careful handling to prevent adverse health effects and ensure laboratory safety. The primary hazards are summarized below.

GHS Hazard Statements:

Precautionary Statements:

-

Do not handle until all safety precautions have been read and understood.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

In case of inadequate ventilation, wear respiratory protection.[1]

Emergency First Aid Measures:

-

If inhaled: Move person to fresh air. Call a physician.[1][2]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1][2]

-

In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[1][2]

-

If swallowed: Give water to drink (two glasses at most). Seek medical advice immediately.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of anhydrous NiCl₂(dme) is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₁₀Cl₂NiO₂ | [3] |

| Molecular Weight | 219.72 g/mol | [1][3] |

| Appearance | Light yellow to yellow-orange powder or crystals | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |

Storage and Handling

Proper storage and handling procedures are critical to maintain the integrity of anhydrous NiCl₂(dme) and to ensure the safety of laboratory personnel.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[6][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[1][2]

Handling:

-

All handling should be performed in a well-ventilated fume hood or glovebox.[1][2]

-

Use personal protective equipment (PPE) as specified in Section 1.0.

-

Ground/bond container and receiving equipment to prevent static discharge.[8]

Experimental Protocols: Applications in Cross-Coupling Reactions

Anhydrous NiCl₂(dme) is a versatile and widely used catalyst in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

General Protocol for Nickel-Catalyzed Negishi Cross-Coupling

This protocol describes a general procedure for the cross-coupling of an organozinc reagent with an organic halide using NiCl₂(dme) as the catalyst.

Materials:

-

Anhydrous NiCl₂(dme)

-

Ligand (e.g., dimethyl fumarate, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy))

-

Organic halide (e.g., aryl halide, alkyl halide)

-

Organozinc reagent

-

Anhydrous solvent (e.g., N,N-dimethylacetamide (DMA), dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add NiCl₂(dme) (e.g., 5 mol%) and the desired ligand (e.g., 10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Add the organic halide (1.0 equivalent) to the reaction vessel.

-

Add the anhydrous solvent.

-

With stirring, add the organozinc reagent (e.g., 1.5 - 3.0 equivalents) to the reaction mixture.

-

Seal the reaction vessel and stir at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Nickel-Catalyzed Kumada Cross-Coupling

This protocol outlines a general procedure for the cross-coupling of a Grignard reagent with an organic halide catalyzed by NiCl₂(dme).

Materials:

-

Anhydrous NiCl₂(dme)

-

Ligand (optional, e.g., a phosphine or N-heterocyclic carbene ligand)

-

Organic halide (e.g., aryl halide, vinyl halide)

-

Grignard reagent (e.g., alkylmagnesium bromide, arylmagnesium chloride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add NiCl₂(dme) (e.g., 1-5 mol%) and, if applicable, the ligand to an oven-dried reaction flask.

-

Add the anhydrous solvent.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add the Grignard reagent (typically 1.2-1.5 equivalents) to the stirred mixture.

-

Add the organic halide (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the specified temperature for the required duration (e.g., 1-24 hours), monitoring its progress.

-

After completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic extracts, filter, and remove the solvent in vacuo.

-

Purify the residue by an appropriate method such as column chromatography.

Data Presentation: Reaction Parameters and Yields

The efficiency of NiCl₂(dme)-catalyzed cross-coupling reactions is influenced by various parameters. The following tables provide representative data on the effect of ligands and solvents on reaction yields.

Table 1: Effect of Ligand on Reductive Cross-Coupling Yield

| Entry | Ligand | Representative Yield (%) |

| 1 | None | 15 |

| 2 | PPh₃ | 45 |

| 3 | PCy₃ | 78 |

| 4 | dtbbpy | 85 |

| 5 | IPr | 92 |

| Yields are illustrative and can vary based on specific substrates and reaction conditions.[9] |

Table 2: Effect of Solvent on Reductive Cross-Coupling Yield

| Entry | Solvent | Representative Yield (%) |

| 1 | Toluene | 35 |

| 2 | Dioxane | 65 |

| 3 | THF | 75 |

| 4 | DMF | 88 |

| 5 | DMAc | 90 |

| Yields are illustrative and can vary based on specific substrates and reaction conditions.[9] |

Diagrams and Workflows

General Experimental Workflow for NiCl₂(dme) Catalyzed Cross-Coupling

Caption: General workflow for a NiCl₂(dme) catalyzed cross-coupling reaction.

Troubleshooting Guide for Ni-Catalyzed Cross-Coupling Reactions

Caption: Troubleshooting guide for common issues in Ni-catalyzed cross-couplings.

References

- 1. benchchem.com [benchchem.com]

- 2. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nickel(II) chloride hexahydrate [chemister.ru]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: NiCl₂(dme) Catalyzed Trifluoromethylation of Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While numerous methods exist for trifluoromethylation, those employing earth-abundant, cost-effective nickel catalysts are of particular interest.

This document provides a detailed protocol for the trifluoromethylation of aryl halides utilizing a NiCl₂(dme) catalyst system. It should be noted that while nickel-catalyzed difluoromethylation is well-documented, a general and robust protocol for the corresponding trifluoromethylation is less established and can be challenging, often requiring careful optimization of ligands and reaction conditions. The following protocol is a representative procedure based on analogous nickel-catalyzed reactions and mechanistic studies.

I. Overview and Reaction Principle

The trifluoromethylation of aryl halides using a NiCl₂(dme) catalyst typically proceeds via a reductive cross-coupling mechanism. A Ni(0) species, generated in situ from the Ni(II) precatalyst and a stoichiometric reductant, undergoes oxidative addition to the aryl halide. Subsequent transmetalation with a trifluoromethyl source, followed by reductive elimination, yields the desired trifluoromethylated arene and regenerates the active Ni(0) catalyst. The choice of ligand is critical to modulate the reactivity and stability of the nickel intermediates and to facilitate the challenging C-CF₃ reductive elimination step.

II. Experimental Protocol

This protocol describes a general procedure for the trifluoromethylation of an aryl halide using NiCl₂(dme), a bipyridine-type ligand, a zinc reductant, and a trifluoromethyl source.